Vertilmicin Sulfate: A Technical Guide for Researchers and Drug Development Professionals
Vertilmicin Sulfate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Promising Aminoglycoside Antibiotic
Introduction
Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the aminoglycoside class, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to Vertilmicin sulfate, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Vertilmicin is structurally similar to netilmicin, with the key distinction being the presence of a methyl group at the C-6' position. This structural modification is believed to contribute to its enhanced potency and reduced toxicity compared to some other aminoglycosides.
The chemical and physical properties of Vertilmicin and its sulfate salt are summarized in the tables below. It is important to note that while data for Vertilmicin (the free base) is available, the sulfate salt is the common pharmaceutical form. Due to limited direct experimental data for Vertilmicin sulfate's physicochemical properties, data for the structurally similar Netilmicin sulfate is also provided for reference.
Table 1: Chemical Properties of Vertilmicin and its Sulfate Salt
| Property | Vertilmicin | Vertilmicin Sulfate |
| CAS Number | 857468-21-4 | Not explicitly found |
| Chemical Formula | C22H43N5O7 | (C21H41N5O7)2•5H2SO4 |
| Molecular Weight | 489.614 g/mol | 1441.5 g/mol |
Table 2: Physicochemical Properties of Vertilmicin Sulfate (with Netilmicin Sulfate for reference)
| Property | Vertilmicin Sulfate | Netilmicin Sulfate (for reference) |
| Appearance | - | White or yellowish powder |
| Melting Point | - | 190 - 195 °C |
| Solubility | - | ≥66.05 mg/mL in H2O; insoluble in DMSO; insoluble in EtOH |
| pKa | - | - |
Pharmacological Properties
Vertilmicin sulfate exhibits a range of pharmacological properties that make it a promising candidate for the treatment of bacterial infections.
Table 3: Pharmacological Properties of Vertilmicir Sulfate
| Property | Description |
| Mechanism of Action | Like other aminoglycosides, Vertilmicin inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. |
| Antibacterial Spectrum | Vertilmicin has demonstrated broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. Its in vitro activity is reported to be similar to netilmicin, lower than amikacin, and higher than verdamicin and gentamicin. |
| Resistance Mechanisms | The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. Vertilmicin has shown some resistance to certain AMEs. Other resistance mechanisms include alterations of the ribosomal binding site and decreased drug uptake. |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the efficacy of Vertilmicin sulfate.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC of Vertilmicin sulfate against various bacterial isolates is a crucial measure of its in vitro potency. The agar dilution method is a standard procedure for this determination.
Protocol: Agar Dilution Method
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Preparation of Vertilmicin Sulfate Stock Solution: A stock solution of Vertilmicin sulfate is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.
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Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved. After cooling to 45-50°C, serial twofold dilutions of the Vertilmicin sulfate stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
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Preparation of Bacterial Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to obtain a final inoculum of approximately 10^4 CFU per spot.
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Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
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Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
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Determination of MIC: The MIC is recorded as the lowest concentration of Vertilmicin sulfate that completely inhibits the visible growth of the bacterial isolate.
In Vivo Efficacy: Mouse Systemic Infection Model
This model is used to evaluate the therapeutic efficacy of Vertilmicin sulfate in a living organism.
Protocol: Mouse Systemic Infection Model
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Animals: Specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range are used.
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Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of the bacterial pathogen suspended in a suitable medium (e.g., 5% gastric mucin). The bacterial dose is predetermined to cause mortality in the control group within a specified timeframe (e.g., 24-48 hours).
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Treatment: At a specified time post-infection (e.g., 1 and 6 hours), mice are treated with subcutaneous or intravenous injections of Vertilmicin sulfate at various dose levels. A control group receives the vehicle only.
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Observation: The mice are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded daily.
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Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as probit analysis.
Visualizations
The following diagrams illustrate key concepts related to Vertilmicin sulfate.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)
Logical Relationship: Structure-Activity Relationship of Vertilmicin
Conclusion
Vertilmicin sulfate is a promising new aminoglycoside with potent antibacterial activity against a broad range of pathogens. Its unique structural features may offer advantages in terms of efficacy and safety. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols for its evaluation. Further research is warranted to fully elucidate its clinical potential and to develop strategies to mitigate the development of resistance.
References
- 1. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]
